molecular formula C15H13NO3S B12675572 2-Acetamido-6-(phenylthio)benzoic acid CAS No. 84455-38-9

2-Acetamido-6-(phenylthio)benzoic acid

Katalognummer: B12675572
CAS-Nummer: 84455-38-9
Molekulargewicht: 287.3 g/mol
InChI-Schlüssel: VOKXGVHRVUGNCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamido-6-(phenylthio)benzoic acid is an organic compound with the molecular formula C15H13NO3S. It is characterized by the presence of an acetamido group, a phenylthio group, and a benzoic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-6-(phenylthio)benzoic acid typically involves the acylation of 2-amino-6-(phenylthio)benzoic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-amino-6-(phenylthio)benzoic acid

    Reagent: Acetic anhydride

    Conditions: The reaction is usually conducted in the presence of a base such as pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-6-(phenylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Acetamido-6-(phenylthio)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Acetamido-6-(phenylthio)benzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the phenylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Acetamido-6-(methylthio)benzoic acid
  • 2-Acetamido-6-(ethylthio)benzoic acid
  • 2-Acetamido-6-(butylthio)benzoic acid

Comparison

Compared to its analogs, 2-Acetamido-6-(phenylthio)benzoic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. The phenylthio group enhances the compound’s ability to interact with aromatic residues in proteins, potentially leading to more potent biological effects .

Eigenschaften

CAS-Nummer

84455-38-9

Molekularformel

C15H13NO3S

Molekulargewicht

287.3 g/mol

IUPAC-Name

2-acetamido-6-phenylsulfanylbenzoic acid

InChI

InChI=1S/C15H13NO3S/c1-10(17)16-12-8-5-9-13(14(12)15(18)19)20-11-6-3-2-4-7-11/h2-9H,1H3,(H,16,17)(H,18,19)

InChI-Schlüssel

VOKXGVHRVUGNCQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C(=CC=C1)SC2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.